molecular formula C14H21NO2 B5467078 N-tert-butyl-3-propan-2-yloxybenzamide

N-tert-butyl-3-propan-2-yloxybenzamide

Cat. No.: B5467078
M. Wt: 235.32 g/mol
InChI Key: CKWPRVWUTRADPV-UHFFFAOYSA-N
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Description

N-tert-butyl-3-propan-2-yloxybenzamide is a synthetic organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol. This benzamide derivative features a tert-butylamide group and an isopropyloxy (isopropoxy) ether moiety attached to a benzoyl core structure. As a defined chemical entity, it is of interest in medicinal chemistry and chemical biology for the exploration of structure-activity relationships and the development of novel bioactive molecules. While the specific biological activity and mechanism of action for this compound are not fully characterized, benzamide derivatives are prominent in pharmaceutical research. This compound serves as a valuable building block for researchers developing new chemical probes and therapeutic candidates. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-tert-butyl-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(2)17-12-8-6-7-11(9-12)13(16)15-14(3,4)5/h6-10H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWPRVWUTRADPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-propan-2-yloxybenzamide typically involves the reaction of 3-hydroxybenzoic acid with tert-butylamine and isopropyl bromide. The process begins with the esterification of 3-hydroxybenzoic acid to form 3-propan-2-yloxybenzoic acid. This intermediate is then reacted with tert-butylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets required specifications .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-propan-2-yloxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or amide nitrogen .

Scientific Research Applications

N-tert-butyl-3-propan-2-yloxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-3-propan-2-yloxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share structural motifs with N-tert-butyl-3-propan-2-yloxybenzamide but differ in substituents or functional groups:

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Group Impact
3-(Acetylamino)-N-(tert-butyl)benzamide Acetylamino (-NHCOCH₃) at 3-position 234.29 Increased H-bond capacity vs. ether
Methyl 4-tert-butylbenzoate Methyl ester (-COOCH₃) at 4-position 192.25 Higher polarity, ester hydrolysis susceptibility
N-Methyl-tert-butylamine Tert-butylamine with methyl substitution 87.16 High volatility (bp 67–69°C), low molecular weight
Key Observations:
  • Functional Group Reactivity : Methyl esters (e.g., Methyl 4-tert-butylbenzoate) are prone to hydrolysis under acidic/basic conditions, whereas amides (as in the target compound) exhibit greater stability .

Physical and Chemical Properties

Property This compound 3-(Acetylamino)-N-(tert-butyl)benzamide Methyl 4-tert-butylbenzoate
Molecular Weight 221.29 (calculated) 234.29 192.25
Boiling Point Not reported Not reported Not applicable (solid)
Density Not reported Not reported 0.99 g/cm³
Solubility Likely low in water (high lipophilicity) Moderate (amide H-bonding) Low (ester polarity)
  • Volatility : N-Methyl-tert-butylamine (bp 67–69°C) is highly volatile, whereas the target compound’s higher molecular weight and amide group suggest lower volatility .
  • Density : Methyl 4-tert-butylbenzoate’s density (0.99 g/cm³) indicates a compact structure compared to bulkier amide derivatives .

Q & A

Q. What computational approaches predict the compound’s binding affinity to protein targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 1XYZ) to identify binding pockets.
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability and entropy changes .

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